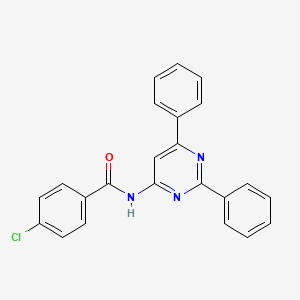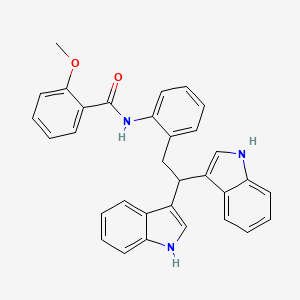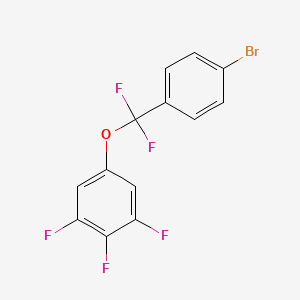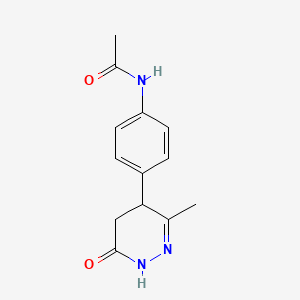
5-(p-Acetylaminophenyl)-6-methyl-4,5-dihydro-3(2H)-pyridazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(3-Methyl-6-oxo-1,4,5,6-tetrahydropyridazin-4-yl)phenyl)acetamide is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes a pyridazinone ring fused with a phenylacetamide group. It has been studied for its potential therapeutic effects, particularly in cardiovascular research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(3-Methyl-6-oxo-1,4,5,6-tetrahydropyridazin-4-yl)phenyl)acetamide typically involves the reaction of 3-methyl-6-oxo-1,4,5,6-tetrahydropyridazine with 4-aminophenylacetamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-(3-Methyl-6-oxo-1,4,5,6-tetrahydropyridazin-4-yl)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.
Aplicaciones Científicas De Investigación
N-(4-(3-Methyl-6-oxo-1,4,5,6-tetrahydropyridazin-4-yl)phenyl)acetamide has several scientific research applications:
Cardiovascular Research: It has been studied for its effects on cardiovascular function, particularly in enhancing cardiac contractility and inducing vasodilation.
Pharmacological Studies: The compound is used to investigate its potential as a therapeutic agent in treating heart failure and other cardiovascular diseases.
Biological Research: It is utilized in studies exploring its effects on cellular pathways and molecular targets involved in cardiovascular health.
Mecanismo De Acción
The mechanism of action of N-(4-(3-Methyl-6-oxo-1,4,5,6-tetrahydropyridazin-4-yl)phenyl)acetamide involves:
Comparación Con Compuestos Similares
Similar Compounds
Levosimendan: A calcium sensitizer and vasodilator used in the treatment of heart failure.
Milrinone: A phosphodiesterase inhibitor with inotropic and vasodilatory effects.
Dobutamine: A beta-1 agonist used to increase cardiac output in heart failure patients.
Uniqueness
N-(4-(3-Methyl-6-oxo-1,4,5,6-tetrahydropyridazin-4-yl)phenyl)acetamide is unique due to its dual mechanism of action, combining calcium sensitization and potassium channel activation, which provides a balanced effect on cardiac contractility and vascular resistance .
Propiedades
Número CAS |
117903-08-9 |
|---|---|
Fórmula molecular |
C13H15N3O2 |
Peso molecular |
245.28 g/mol |
Nombre IUPAC |
N-[4-(3-methyl-6-oxo-4,5-dihydro-1H-pyridazin-4-yl)phenyl]acetamide |
InChI |
InChI=1S/C13H15N3O2/c1-8-12(7-13(18)16-15-8)10-3-5-11(6-4-10)14-9(2)17/h3-6,12H,7H2,1-2H3,(H,14,17)(H,16,18) |
Clave InChI |
WTVKXLVDCXVJMF-UHFFFAOYSA-N |
SMILES canónico |
CC1=NNC(=O)CC1C2=CC=C(C=C2)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2R,3R,3AS,5S,7R,7aR)-2-(6-amino-9H-purin-9-yl)-3,7-dihydroxyhexahydro-2H-furo[3,2-b]pyran-5-carboxylic acid](/img/structure/B12933147.png)
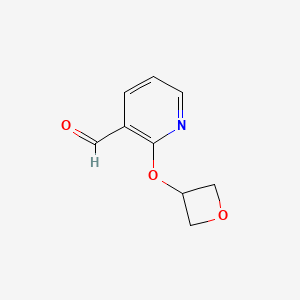
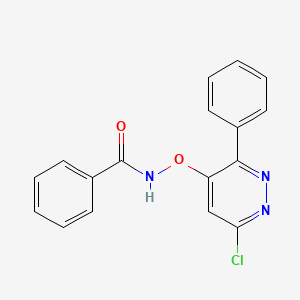
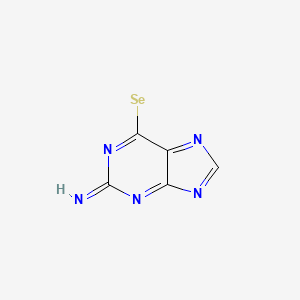
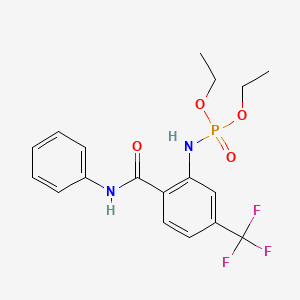
![Potassium (2,2-difluoro-5-(methoxycarbonyl)spiro[2.3]hexan-1-yl)trifluoroborate](/img/structure/B12933175.png)

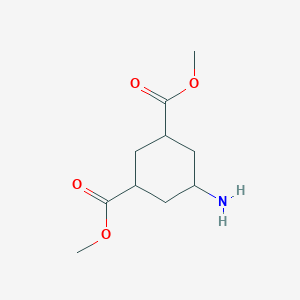
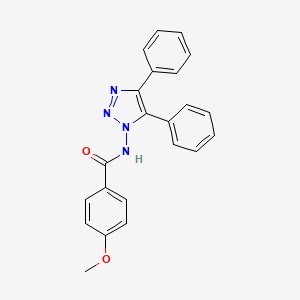
![Rel-(1S,3S,6R)-7,7-difluorobicyclo[4.1.0]heptan-3-amine](/img/structure/B12933196.png)
